N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine
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Description
N7-benzylpyrimido[4,5-d][1,3]diazine-2,4,7-triamine is a chemical compound with the CAS Number: 109160-46-5 . It has a molecular weight of 267.29 . The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine consists of two fused pyrimidine rings, making it a type of bicyclic [6 + 6] system . It contains two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 294-295°C .Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The chemistry and biological significance of pyrimido[4,5-d]pyrimidines, including N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine, are areas of active research . Future studies may focus on improving the synthetic methods, understanding the mechanisms of action, and exploring potential applications in the medical and pharmaceutical fields .
Properties
IUPAC Name |
2-N-benzylpyrimido[4,5-d]pyrimidine-2,5,7-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c14-10-9-7-17-13(20-11(9)19-12(15)18-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H5,14,15,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZRBIVLXIXVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C3C(=NC(=NC3=N2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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